Cas no 168084-94-4 (3-[(2-chlorophenyl)methoxy]benzaldehyde)
3-[(2-chlorophenyl)methoxy]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-[(2-Chlorobenzyl)oxy]benzaldehyde
- 3-[(2-chlorophenyl)methoxy]benzaldehyde
- 3-[(2-chlorobenzyl)oxy]benzaldehyde(SALTDATA: FREE)
- BB_SC-3595
- AKOS B014167
- ASISCHEM N42223
- TIMTEC-BB SBB000866
- CHEMBRDG-BB 3014167
- ART-CHEM-BB B014167
- 004755
- ZERO
- ZERO/004755
- ZINC00037200
-
- MDL: MFCD01008627
- Inchi: InChI=1S/C14H11ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
- InChI Key: OTLSMICKILTJEI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Cl
Computed Properties
- Exact Mass: 246.04500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.247
- Boiling Point: 386.7°C at 760 mmHg
- Flash Point: 161°C
- Refractive Index: 1.615
- PSA: 26.30000
- LogP: 3.73150
3-[(2-chlorophenyl)methoxy]benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-[(2-chlorophenyl)methoxy]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042061-1g |
3-(2-Chloro-benzyloxy)-benzaldehyde |
168084-94-4 | 90% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 042061-5g |
3-(2-Chloro-benzyloxy)-benzaldehyde |
168084-94-4 | 90% | 5g |
£287.00 | 2022-03-01 | |
| abcr | AB214616-250 mg |
3-[(2-Chlorobenzyl)oxy]benzaldehyde; 95% |
168084-94-4 | 250MG |
€143.20 | 2022-03-25 | ||
| abcr | AB214616-1 g |
3-[(2-Chlorobenzyl)oxy]benzaldehyde, 95%; . |
168084-94-4 | 95% | 1 g |
€197.30 | 2023-07-20 | |
| abcr | AB214616-5 g |
3-[(2-Chlorobenzyl)oxy]benzaldehyde, 95%; . |
168084-94-4 | 95% | 5 g |
€456.10 | 2023-07-20 | |
| abcr | AB214616-10 g |
3-[(2-Chlorobenzyl)oxy]benzaldehyde, 95%; . |
168084-94-4 | 95% | 10 g |
€773.40 | 2023-07-20 | |
| abcr | AB214616-25 g |
3-[(2-Chlorobenzyl)oxy]benzaldehyde; 95% |
168084-94-4 | 25g |
€1,034.00 | 2022-03-25 | ||
| eNovation Chemicals LLC | Y1250758-1g |
Benzaldehyde, 3-[(2-chlorophenyl)methoxy]- |
168084-94-4 | 90% | 1g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250758-5g |
Benzaldehyde, 3-[(2-chlorophenyl)methoxy]- |
168084-94-4 | 90% | 5g |
$650 | 2024-06-07 | |
| TRC | C364568-50mg |
3-[(2-Chlorobenzyl)oxy]benzaldehyde |
168084-94-4 | 50mg |
$ 50.00 | 2022-04-01 |
3-[(2-chlorophenyl)methoxy]benzaldehyde Suppliers
3-[(2-chlorophenyl)methoxy]benzaldehyde Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 3-[(2-chlorophenyl)methoxy]benzaldehyde
3-[(2-Chlorophenyl)methoxy]benzaldehyde (CAS 168084-94-4): A Versatile Chemical Intermediate with Broad Applications
3-[(2-chlorophenyl)methoxy]benzaldehyde (CAS 168084-94-4) is a specialized organic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical synthesis, agrochemical development, and material science. This benzaldehyde derivative features a unique molecular structure combining a chlorophenyl methoxy group with an aldehyde functionality, making it a valuable building block for various chemical transformations.
The growing interest in 3-[(2-chlorophenyl)methoxy]benzaldehyde synthesis reflects the compound's importance in modern chemical research. Recent studies have focused on optimizing its production methods to improve yield and purity, addressing one of the most common search queries among researchers. The compound's molecular weight of 246.68 g/mol and its distinct chemical properties make it particularly useful in creating more complex molecular architectures.
In pharmaceutical applications, 3-[(2-chlorophenyl)methoxy]benzaldehyde CAS 168084-94-4 serves as a key intermediate for developing novel therapeutic agents. Researchers have utilized its structure in designing potential candidates for central nervous system disorders, leveraging the chlorophenyl moiety's ability to enhance blood-brain barrier penetration. This application aligns with current trends in drug discovery, where modified benzaldehyde derivatives are being explored for their neuroprotective properties.
The agrochemical industry has also shown increasing demand for 3-[(2-chlorophenyl)methoxy]benzaldehyde price and availability information, as the compound proves valuable in synthesizing new-generation pesticides. Its structural features contribute to the development of compounds with improved pest resistance management, addressing global concerns about sustainable agriculture and food security – topics frequently searched in relation to chemical applications.
Material scientists have discovered innovative uses for 3-[(2-chlorophenyl)methoxy]benzaldehyde suppliers products in advanced polymer systems. The compound's aldehyde group participates in condensation reactions to form Schiff base polymers, which show promise in creating smart materials with responsive properties. This application taps into the growing interest in functional materials for environmental sensing and energy storage solutions.
From a synthetic chemistry perspective, the 3-[(2-chlorophenyl)methoxy]benzaldehyde structure offers multiple reactive sites for further modification. The aldehyde group readily undergoes nucleophilic addition reactions, while the aromatic rings provide opportunities for electrophilic substitution. These characteristics make the compound a favorite among researchers developing new organic synthesis methodologies, particularly in asymmetric catalysis – a hot topic in contemporary chemical research.
Quality control of 3-[(2-chlorophenyl)methoxy]benzaldehyde CAS 168084-94-4 typically involves advanced analytical techniques such as HPLC and GC-MS to ensure high purity levels. The compound's physical properties, including its melting point range and solubility characteristics, are critical parameters monitored during production. These quality aspects are frequently searched by procurement specialists and laboratory managers evaluating potential suppliers.
The global market for 3-[(2-chlorophenyl)methoxy]benzaldehyde has seen steady growth, driven by expanding applications in multiple industries. Market analysts note particular interest from Asia-Pacific regions, where pharmaceutical and agrochemical production continues to expand. Current market trends indicate a focus on developing more sustainable production methods for such specialty chemicals, reflecting broader industry movements toward green chemistry principles.
Storage and handling of 3-[(2-chlorophenyl)methoxy]benzaldehyde require standard laboratory precautions for aromatic aldehydes. The compound should be kept in tightly sealed containers away from strong oxidizers, with recommended storage temperatures typically between 2-8°C for long-term preservation. These safety considerations are among the top search queries from laboratory personnel working with the material.
Recent patent literature reveals innovative applications of 3-[(2-chlorophenyl)methoxy]benzaldehyde derivatives in various technological fields. Several patents describe its use in creating photoactive materials for organic electronics, aligning with the growing demand for sustainable electronic components. Other applications include its incorporation into liquid crystal formulations and as a building block for molecular sensors.
Environmental considerations for 3-[(2-chlorophenyl)methoxy]benzaldehyde production and use have become increasingly important. Researchers are investigating biodegradation pathways and developing more environmentally friendly synthesis routes. These efforts respond to industry-wide demands for sustainable chemical processes and reduced ecological impact – concerns that frequently appear in search analytics related to specialty chemicals.
Academic interest in 3-[(2-chlorophenyl)methoxy]benzaldehyde research continues to grow, with numerous recent publications exploring its chemical behavior and potential applications. The compound's versatility makes it a valuable tool for teaching advanced organic synthesis concepts, and it frequently appears in graduate-level chemistry curricula focusing on aromatic compound reactivity.
Future prospects for 3-[(2-chlorophenyl)methoxy]benzaldehyde CAS 168084-94-4 appear promising, with potential applications emerging in fields such as medicinal chemistry, materials science, and chemical biology. Ongoing research into its derivatives may unlock new functionalities, particularly in areas like targeted drug delivery systems and advanced material design. The compound's structural flexibility ensures it will remain relevant in chemical innovation for years to come.
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